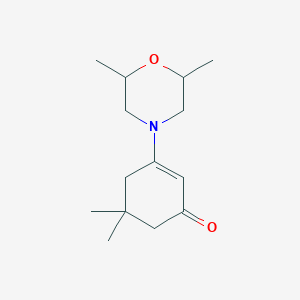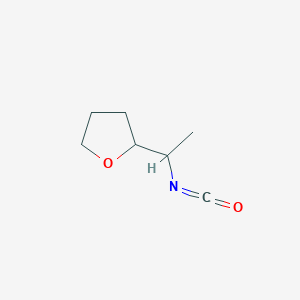
3-chloro-4-(3-nitro-1H-1,2,4-triazol-1-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-4-(3-nitro-1H-1,2,4-triazol-1-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with a chloro group and a nitro-triazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(3-nitro-1H-1,2,4-triazol-1-yl)benzoic acid typically involves multi-step reactions. One common method includes the reaction of 3-nitro-1H-1,2,4-triazole with 3-chloro-4-aminobenzoic acid under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .
化学反応の分析
Types of Reactions
3-chloro-4-(3-nitro-1H-1,2,4-triazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Major Products
Substitution: Formation of various substituted benzoic acids.
Reduction: Formation of 3-chloro-4-(3-amino-1H-1,2,4-triazol-1-yl)benzoic acid.
Oxidation: Formation of carboxylate derivatives.
科学的研究の応用
3-chloro-4-(3-nitro-1H-1,2,4-triazol-1-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of 3-chloro-4-(3-nitro-1H-1,2,4-triazol-1-yl)benzoic acid involves its interaction with specific molecular targets. The nitro-triazole moiety can interact with biological receptors through hydrogen bonding and dipole interactions. This interaction can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or antifungal effects .
類似化合物との比較
Similar Compounds
3-chloro-1,2,4-triazole: Shares the triazole moiety but lacks the benzoic acid core.
4-chloro-3-nitrobenzoic acid: Contains the benzoic acid core with a nitro group but lacks the triazole moiety.
3-nitro-1H-1,2,4-triazole: Contains the triazole moiety with a nitro group but lacks the benzoic acid core.
Uniqueness
3-chloro-4-(3-nitro-1H-1,2,4-triazol-1-yl)benzoic acid is unique due to its combined structural features of a chloro-substituted benzoic acid and a nitro-triazole moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
特性
IUPAC Name |
3-chloro-4-(3-nitro-1,2,4-triazol-1-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN4O4/c10-6-3-5(8(15)16)1-2-7(6)13-4-11-9(12-13)14(17)18/h1-4H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBLGROVUMBYBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)N2C=NC(=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(dimethyl-1,2-oxazol-4-yl)methoxy]cyclohexan-1-amine](/img/structure/B6615646.png)

![2-chloro-4H-thiochromeno[4,3-d][1,3]thiazole](/img/structure/B6615658.png)



![N-[4-(4-ethylpiperazin-1-yl)phenyl]quinolin-4-amine](/img/structure/B6615693.png)


![4-methyl-4-[(pyrrolidin-1-yl)methyl]piperidine](/img/structure/B6615724.png)
